Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate
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Overview
Description
Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a pyrimidine ring substituted with amino groups and an ethyl carbamate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate typically involves the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with ethyl 4-isocyanatobenzoate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile, and the product is obtained through a series of steps including coupling and hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Its derivatives may have applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate involves its interaction with specific molecular targets. For instance, it inhibits the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) by binding to its active site. This inhibition disrupts the folate metabolism pathway, which is crucial for the survival and proliferation of certain parasites .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many biologically active compounds, including antifolates.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrimidine derivative with potential biological activity.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A compound related to acyclovir, used in antiviral treatments.
Uniqueness
Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate stands out due to its specific substitution pattern and its potential as an enzyme inhibitor. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H11N5O3 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
ethyl N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C7H11N5O3/c1-2-15-7(14)10-3-4(8)11-6(9)12-5(3)13/h2H2,1H3,(H,10,14)(H5,8,9,11,12,13) |
InChI Key |
DSYCIBOZIQZJLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(NC1=O)N)N |
Origin of Product |
United States |
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